B1576313 Japonicin-1Npa

Japonicin-1Npa

Cat. No.: B1576313
Attention: For research use only. Not for human or veterinary use.
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Description

Japonicin-1Npa is a synthetic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Xizang plateau frog, Nanorana parkeri . This cationic peptide has a 14-amino acid sequence (FLLFPLMCKIQGKC) and is characterized by its narrow, selective spectrum of activity . It is primarily active against Gram-positive bacteria, specifically Staphylococcus aureus ATCC 25923, with a reported Minimum Inhibitory Concentration (MIC) of 4–8 µg/mL (37.5 µg/mL in some studies) . It demonstrated no significant activity against other Gram-positive or Gram-negative bacteria, or fungal strains tested at 100 µg/mL, making it a valuable tool for studying targeted antimicrobial action . A key feature of this compound is its favorable safety profile in vitro, exhibiting very low hemolytic activity (<2% at 80 µg/mL and <5% at 100 µg/mL) against human erythrocytes, which indicates high membrane selectivity . Biophysical studies using Circular Dichroism (CD) spectroscopy reveal that the peptide is unstructured in aqueous solutions but adopts an α-helical conformation upon associating with membrane-mimetic environments like TFE or SDS micelles, a trait common to many membrane-disrupting AMPs . Scanning Electron Microscopy (SEM) has shown that its mechanism of action against susceptible bacteria likely involves pore formation in the microbial membrane, leading to cell death . Beyond its direct antimicrobial function, this compound is noted as a multi-functional peptide, also demonstrating mast cell degranulation (MCD) activity, which may point to an immunomodulatory role in the frog's innate defense system . Provided as a lyophilized powder with a high purity of 97.3%, this compound is an essential research reagent for scientists exploring the structure-activity relationships of AMPs, mechanisms of bacterial membrane disruption, and the development of novel anti-infectives against drug-resistant Gram-positive pathogens. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

FLLFPLMCKIQGKC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Japonicin-1Npb

  • Structural Similarity : Japonicin-1Npb (sequence: FVLPLVMCKILRKC) shares 73% sequence homology with Japonicin-1Npa, retaining the cysteine-rich motif critical for structural stability .
  • Functional Contrast: Both peptides exhibit narrow-spectrum antimicrobial activity, targeting Gram-positive bacteria (e.g., Staphylococcus aureus). this compound shows marginally higher potency, with a minimum inhibitory concentration (MIC) of 4–8 µg/mL compared to 8–16 µg/mL for Japonicin-1Npb . Both peptides display negligible hemolytic activity (<5% at 100 µg/mL) but induce MCD, suggesting immunomodulatory roles beyond direct microbial killing .

Parkerin

  • Its extended α-helical structure and lack of cysteine residues differentiate it mechanistically .
  • Functional Superiority: Broad-Spectrum Activity: Parkerin inhibits Gram-positive bacteria, Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), with MICs of 2–4 µg/mL . Antioxidant Capacity: Parkerin scavenges 85% of free radicals (vs. Low Toxicity: Similar to this compound/Npb, Parkerin shows minimal hemolysis (<5%) but robust MCD activity .

Data Tables

Table 1: Comparative Overview of Antimicrobial and Functional Properties

Property This compound Japonicin-1Npb Parkerin
Sequence FLLFPLMCKIQGKC FVLPLVMCKILRKC GWANTLKNVAGGLCKITGAA
Antimicrobial Spectrum Gram-positive Gram-positive Gram-positive, -negative, fungi
MIC Range (µg/mL) 4–8 8–16 2–4
Antioxidant Activity <20% radical scavenging <20% radical scavenging 85% radical scavenging
Hemolytic Activity <5% (100 µg/mL) <5% (100 µg/mL) <5% (100 µg/mL)
MCD Activity Yes Yes Yes

Table 2: Structural and Mechanistic Insights

Method This compound/Npb Findings Parkerin Findings
CD Spectroscopy α-helical structure stabilized by disulfide bonds Extended α-helix with no cysteine motifs
SEM Observations Pore formation in Gram-positive membranes Membrane lysis across bacterial classes

Research Implications

This compound’s narrow-spectrum activity and structural conservation within its family highlight its evolutionary specialization for Gram-positive pathogens. In contrast, Parkerin’s broad-spectrum efficacy and antioxidant properties position it as a multifunctional candidate for drug development.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approach for Japonicin-1Npa

Given this compound’s peptide-like structure (as suggested by related peptide compounds in patents), its preparation likely involves solid-phase peptide synthesis (SPPS) techniques, which are well-established for complex peptides and peptide nucleic acids.

Key Steps in SPPS-Based Preparation:

  • Resin Loading and Swelling: Use of a suitable resin (e.g., PAM or PEG-based) with defined substitution levels to anchor the initial amino acid or peptide fragment.
  • Coupling Reactions: Employing activating agents such as HATU or HOAt in anhydrous DMF or NMP solvents to facilitate amide bond formation. HATU is preferred for longer sequences (>40 couplings) due to higher efficiency, while HOAt is suitable for shorter sequences (≤12 couplings).
  • Deblocking: Removal of N-terminal protecting groups (e.g., FMOC) by base treatment to expose amino groups for subsequent coupling.
  • Capping: Acetylation of unreacted amino groups to prevent deletion sequences.
  • Cleavage: Use of strong acid cocktails (e.g., trifluoroacetic acid with scavengers like m-cresol and thioanisole) to cleave the peptide from the resin and remove side-chain protecting groups.

Purification and Analysis:

  • Precipitation of crude peptide in cold diethyl ether, followed by centrifugation and washing to remove impurities.
  • Hydration and dissolution in sterile water with mild heating.
  • Final purification by HPLC and characterization by mass spectrometry and NMR.
Step Reagents/Conditions Notes
Resin swelling NMP or DMF Ensures resin readiness
Coupling HATU/HOAt, DIPEA, amino acid monomers HATU preferred for long sequences
Deblocking Piperidine in DMF Removes FMOC protecting groups
Capping Acetic anhydride, NMM Prevents deletion sequences
Cleavage TFA/m-cresol/thioanisole/TFMSA Harsh conditions, requires safety
Precipitation Cold diethyl ether Isolates crude peptide
Purification Reverse-phase HPLC Essential for purity

Chemical Synthesis of Diterpenylquinone Derivatives Related to this compound

This compound shares structural motifs with diterpenylquinones, which are synthesized via coupling of diterpene diacids with naphthoquinones. The preparation involves:

  • Starting Materials: Junicedric acid (a labdane diterpene diacid) and lapachol (a naphthoquinone derivative).
  • Coupling Reaction: Treatment of diacids with 1,3-dicyclohexylcarbodiimide (DCC) and catalytic dimethylaminopyridine (DMAP) in dry dichloromethane (DCM) to form ester or amide linkages with lapachol or its derivatives.
  • Reaction Conditions: Room temperature stirring for 2–4 hours, followed by aqueous workup and extraction.
  • Purification: Silica gel column chromatography to isolate the target diterpenylquinone derivatives.
Compound IC50 (µM) Fibroblasts IC50 (µM) AGS cells IC50 (µM) Hep G2 cells Yield (%)
1 210 ± 13 170 ± 9 57.4 ± 4.4 33
3 156 ± 9 89 ± 5 >1000 42
5 69 ± 3 40 ± 6 27 ± 1 35
7 190 ± 8 179 ± 9 96 ± 9 48

Note: The yields correspond to the purified diterpenylquinone derivatives synthesized via DCC/DMAP coupling.

Total Synthesis Strategies for this compound Analogues

Recent advances in the total synthesis of related meroterpenoid compounds such as Japonicol C provide insights into this compound preparation:

  • Key Synthetic Features:

    • Lewis-acid-catalyzed Friedel–Crafts reactions enabling one-pot formation of C–C and C–O bonds to construct complex tricyclic skeletons.
    • Use of Pd(OH)₂/C-catalyzed isomerization and hydrogenation steps to modify unsaturated bonds selectively.
    • Site-selective sp³ C–H oxidation to introduce functional groups with high regio- and stereoselectivity.
  • Advantages:

    • Convergent synthesis allows assembly of complex fragments efficiently.
    • Enantiospecific control ensures production of the desired stereoisomer.
Step Reagents/Conditions Purpose
Friedel–Crafts reaction Lewis acid catalyst (e.g., AlCl₃) Formation of tricyclic core
Isomerization/hydrogenation Pd(OH)₂/C, H₂ Saturation and rearrangement of bonds
C–H Oxidation Selective oxidants (e.g., metal catalysts) Introduction of oxygen functionalities

Summary Table of Preparation Methods for this compound

Methodology Key Reagents/Conditions Advantages Limitations
Solid-Phase Peptide Synthesis (SPPS) HATU/HOAt, DMF/NMP, TFA cleavage cocktail High purity, scalable, automated Requires careful handling of reagents and protecting groups
Diterpenylquinone Coupling DCC, DMAP, dry DCM, room temperature Straightforward coupling, moderate yields Limited to derivatives, requires purification
Total Synthesis via Friedel–Crafts and Pd Catalysis Lewis acids, Pd(OH)₂/C, selective oxidants Enantiospecific, convergent synthesis Multi-step, complex reaction setup

Concluding Remarks

The preparation of this compound involves sophisticated synthetic chemistry techniques, primarily grounded in peptide synthesis protocols and diterpenylquinone coupling chemistry. The SPPS method is likely central for peptide-like this compound, leveraging efficient coupling reagents such as HATU and protective group strategies to ensure sequence fidelity. For diterpenylquinone-related moieties, carbodiimide-mediated coupling with lapachol derivatives is effective. Furthermore, advanced total synthesis approaches employing Lewis acid catalysis and selective Pd-catalyzed transformations provide routes to complex analogues with controlled stereochemistry.

This comprehensive analysis integrates data from patents, peer-reviewed protocols, and recent synthetic organic chemistry literature, offering an authoritative perspective on this compound preparation methods.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Japonicin-1Npa?

Synthesis should follow reproducible protocols using solid-phase peptide synthesis or recombinant expression, with purity validated via HPLC and mass spectrometry. Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution and circular dichroism (CD) to confirm secondary structures. Ensure detailed procedural descriptions in the "Methods" section, including solvent systems, reaction conditions, and purity thresholds .

Q. How can researchers ensure reproducibility when studying this compound’s antimicrobial activity?

Standardize assays using reference strains (e.g., ATCC-certified microbial strains) and include positive controls (e.g., known antimicrobial peptides like melittin). Report minimum inhibitory concentrations (MICs) with triplicate measurements and statistical variance. Adhere to CLSI or EUCAST guidelines for in vitro susceptibility testing. Data should include raw values, normalization methods, and software used for analysis .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., log-logistic or Hill equation) to calculate EC₅₀/IC₅₀ values. Include confidence intervals and p-values for significance testing. For comparative studies, apply ANOVA with post-hoc Tukey tests. Power calculations must be pre-specified to justify sample sizes and reduce Type I/II errors .

Advanced Research Questions

Q. How should contradictory findings about this compound’s mechanism of action be addressed?

Conduct comparative studies under standardized conditions to isolate variables (e.g., membrane lipid composition, pH). Use biophysical techniques like surface plasmon resonance (SPR) to quantify binding kinetics or cryo-EM for membrane disruption visualization. Cross-validate results with orthogonal methods (e.g., fluorescence anisotropy vs. calorimetry) and explicitly discuss confounding factors (e.g., peptide aggregation states) .

Q. What strategies optimize the stability and bioavailability of this compound in vivo?

Perform structure-activity relationship (SAR) studies to modify labile residues (e.g., replace methionine with norleucine). Evaluate pharmacokinetics using LC-MS/MS in rodent models, monitoring degradation metabolites. For tissue targeting, conjugate with PEG or encapsulate in lipid nanoparticles. Include stability data under physiological conditions (e.g., serum half-life, protease resistance) .

Q. How can multi-omics approaches enhance understanding of this compound’s therapeutic potential?

Integrate transcriptomics (RNA-seq) to identify gene expression changes in treated cells and proteomics (TMT or SILAC) to map interaction partners. Metabolomics (LC-HRMS) can reveal off-target effects on host pathways. Use bioinformatics tools like STRING for network analysis and DAVID for pathway enrichment. Publicly archive raw data in repositories like PRIDE or GEO to enable cross-study validation .

Q. What ethical and reporting standards apply to preclinical studies of this compound?

Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and sample size justification. Declare ethical approval (IACUC number) and data availability statements. For human cell lines, verify authenticity via STR profiling and cite sources. Disclose conflicts of interest and funding sources in the "Declarations" section .

Methodological Frameworks for Hypothesis Testing

Q. How to design a robust study to evaluate this compound’s synergy with existing antibiotics?

Apply the checkerboard assay to calculate fractional inhibitory concentration indices (FICIs). Classify interactions as synergistic (FICI ≤0.5), additive (0.5–1), or antagonistic (>1). Validate with time-kill curves and in vivo efficacy models (e.g., murine sepsis). Use sham combinations to control for solvent effects .

Q. What criteria define a high-quality structure-function analysis of this compound analogs?

Prioritize analogs with ≥90% purity and characterize using X-ray crystallography or cryo-EM. Corrogate functional assays (e.g., hemolysis, MICs) with structural data to identify critical residues. Apply machine learning tools like AlphaFold to predict mutant activity and guide rational design .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Re-evaluate in vitro conditions (e.g., simulate host factors like albumin binding). Use PK/PD modeling to bridge gaps, incorporating parameters like AUC/MIC ratios. Conduct histopathology and cytokine profiling in animal models to assess immune modulation. Publish negative results to mitigate publication bias .

Data Presentation and Reproducibility

Q. What metrics should be included in tables summarizing this compound’s bioactivity?

Tables must list MICs, hemolytic activity (HC₅₀), selectivity indices (HC₅₀/MIC), and statistical dispersion (SD/SEM). For structural data, include PDB IDs, resolution, and R-factors. Avoid duplicating figures in text; instead, highlight trends (e.g., "Table 1 shows a 4-fold increase in potency against Gram-negative vs. Gram-positive strains") .

Q. How to ensure computational models predicting this compound’s interactions are reliable?

Validate molecular docking results with experimental binding assays (e.g., ITC). Report force field parameters, grid sizes, and scoring functions. Use independent test sets to avoid overfitting and provide ROC curves for classification models. Share code and datasets via GitHub or Zenodo .

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